molecular formula C11H8N2O2S B8432324 2-Nitro-3-(phenylthio)pyridine

2-Nitro-3-(phenylthio)pyridine

Cat. No.: B8432324
M. Wt: 232.26 g/mol
InChI Key: WOZAMLVQYZUVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-3-(phenylthio)pyridine is a pyridine derivative characterized by a nitro (-NO₂) group at the 2-position and a phenylthio (-SPh) group at the 3-position of the pyridine ring. The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring and influences reactivity, while the phenylthio substituent introduces steric bulk and hydrophobicity. This compound is structurally relevant in medicinal and organic chemistry, particularly in the synthesis of heterocyclic scaffolds for drug development . Its properties, such as melting point, solubility, and electronic behavior, are influenced by the interplay of these substituents.

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

2-nitro-3-phenylsulfanylpyridine

InChI

InChI=1S/C11H8N2O2S/c14-13(15)11-10(7-4-8-12-11)16-9-5-2-1-3-6-9/h1-8H

InChI Key

WOZAMLVQYZUVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters for 2-Nitro-3-(phenylthio)pyridine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Similarity Score Key Properties
2-Nitro-3-(phenylthio)pyridine C₁₁H₈N₂O₂S 244.26 -NO₂ (2), -SPh (3) Not Reported Reference High hydrophobicity, electron-deficient ring
3-Nitro-2-(propylthio)pyridine C₈H₁₀N₂O₂S 198.24 -NO₂ (3), -SPr (2) Not Reported 0.89 Lower steric bulk, increased flexibility
2-(Methylthio)-3-nitropyridine C₆H₅N₂O₂S 171.18 -NO₂ (3), -SMe (2) Not Reported 0.86 Compact structure, higher solubility
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ 140.10 -NO₂ (5), -OH (2) 268–287 (analogs) Hydrogen bonding, polar solubility
5-Amino-2-chloropyridine C₅H₅ClN₂ 128.56 -Cl (2), -NH₂ (5) 268–287 (analogs) Electron-donating amino group, basicity

Detailed Analysis

3-Nitro-2-(propylthio)pyridine (CAS 88753-54-2)
  • Substituent Impact: Replacing the phenylthio group with a propylthio (-SPr) reduces steric hindrance and molecular weight (198.24 vs. 244.26), enhancing solubility in non-polar solvents. The nitro group at position 3 (vs.
  • Applications : Likely used in flexible scaffolds for agrochemicals due to its simpler alkyl chain.
2-(Methylthio)-3-nitropyridine (CAS 22746-79-8)
  • Substituent Impact : The methylthio (-SMe) group further decreases molecular weight (171.18) and steric bulk compared to phenylthio. The compact structure may improve bioavailability in drug candidates but reduces thermal stability (lower melting point inferred from analogs in ).
  • Electronic Effects : The nitro group at position 3 creates a meta-directing effect, contrasting with the para-directing influence of the phenylthio group in the target compound.
2-Hydroxy-5-nitropyridine (CAS 5418-51-9)
  • Hydrogen Bonding: The hydroxyl (-OH) group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic phenylthio group. The nitro group at position 5 creates distinct electronic effects, making this compound more reactive in nucleophilic aromatic substitution .
  • Thermal Stability : Melting points of analogs (268–287°C) suggest higher thermal stability due to intermolecular hydrogen bonding .
5-Amino-2-chloropyridine (CAS 5350-93-6)
  • Electronic Contrast: The electron-donating amino (-NH₂) group at position 5 increases the basicity of the pyridine ring, contrasting sharply with the electron-withdrawing nitro group in the target compound. The chloro substituent at position 2 provides moderate electronegativity, enabling diverse reactivity in cross-coupling reactions .

Preparation Methods

Reaction Mechanism and Optimization

The most reliable route to 2-nitro-3-(phenylthio)pyridine involves nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor. In a demonstrated protocol, 2-chloro-5-nitropyridine reacts with diphenyl disulfide in the presence of sodium hydroxide (1.5 equiv.) and dimethyl sulfoxide (DMSO) at 150°C for 60 hours. This method leverages the electron-withdrawing nitro group to activate the pyridine ring for thiolate attack, displacing the chloride at the ortho position relative to the nitro group.

Critical Parameters :

  • Solvent : DMSO enhances reaction efficiency by stabilizing the thiolate intermediate.

  • Temperature : Elevated temperatures (120–150°C) are necessary to overcome the aromatic ring’s deactivation by the nitro group.

  • Base : Sodium hydroxide facilitates deprotonation of the thiol, generating the nucleophilic thiolate species.

A representative procedure yields 5-nitro-2-(phenylthio)pyridine at 77%. By analogy, substituting 3-chloro-2-nitropyridine as the starting material would directly yield the target compound, though commercial availability of this precursor remains a limitation.

Directed Nitration of 3-(Phenylthio)pyridine

Regioselectivity Challenges

An alternative approach involves nitrating 3-(phenylthio)pyridine. The phenylthio group, acting as a meta-directing substituent, theoretically favors nitration at the 2-position. However, competing para-substitution and over-nitration risks necessitate stringent conditions.

Nitration Protocol :

  • Nitrating Agent : Fuming nitric acid (90–100%) in concentrated sulfuric acid at 0–5°C.

  • Reaction Time : 2–4 hours, with gradual warming to room temperature.

  • Workup : Quenching with ice water followed by neutralization with sodium bicarbonate.

While this method is hypothetically feasible, empirical validation is lacking. Computational studies suggest that steric hindrance from the phenylthio group may further disfavor para-substitution, improving 2-nitro selectivity.

Alternative Pathways and Emerging Strategies

Cross-Coupling Reactions

Transition-metal-catalyzed C–S bond formation, such as Ullmann-type couplings, could bypass traditional SNAr limitations. For example, coupling 2-nitro-3-iodopyridine with thiophenol using a copper(I) catalyst in dimethylformamide (DMF) at 110°C might offer improved yields. However, iodopyridine precursors are costly and synthetically demanding.

One-Pot Functionalization

Sequential nitration and thiolation in a single pot could streamline synthesis. Initial nitration of 3-(phenylthio)pyridine using acetyl nitrate (AcONO₂) in acetic anhydride at 0°C may enhance control over nitro placement .

Q & A

Q. What are the common synthetic routes for preparing 2-Nitro-3-(phenylthio)pyridine?

The synthesis typically involves substitution reactions or cross-coupling strategies . For example:

  • Nucleophilic aromatic substitution : Reacting 2-nitro-3-chloropyridine with thiophenol derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C .
  • Palladium-catalyzed coupling : Using Suzuki-Miyaura or Ullmann-type couplings to introduce the phenylthio group. For instance, coupling 2-nitro-3-bromopyridine with phenylboronic acid derivatives in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) . Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Q. How can researchers characterize the purity and structure of 2-Nitro-3-(phenylthio)pyridine?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and nitro/thioether functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • HPLC : Assess purity (>95% for most research applications) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

Based on analogous pyridine derivatives:

  • Hazards : Flammability (GHS H226) and potential toxicity (H302). Use fume hoods, flame-resistant gloves, and avoid inhalation .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing 2-Nitro-3-(phenylthio)pyridine derivatives?

Regioselectivity is controlled by:

  • Solvent polarity : Polar solvents (DMF, DMSO) favor nitro-group activation for substitution, while nonpolar solvents (toluene) may stabilize coupling intermediates .
  • Catalyst choice : PdCl₂(dppf) enhances cross-coupling efficiency for bulky substituents .
  • Temperature : Higher temperatures (≥100°C) accelerate reactions but risk side products like over-oxidized thioethers .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

Contradictions often arise from assay variability or impurities. Mitigation steps include:

  • Standardized protocols : Replicate assays across multiple cell lines (e.g., MCF-7 for cytotoxicity) with controls for multidrug resistance (e.g., P-gp inhibitors) .
  • Structural validation : Use X-ray crystallography or DFT calculations (e.g., B3LYP/6-31G(d)) to confirm conformations influencing bioactivity .
  • Meta-analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay .

Q. How can computational methods optimize the design of 2-Nitro-3-(phenylthio)pyridine-based inhibitors?

Stepwise approach :

  • Docking studies : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) or steric effects (Taft Es) with activity data .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Notes

  • For advanced SAR studies, focus on modifying the nitro group (e.g., reduction to amine) or phenylthio substituents (e.g., halogenation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.